Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
Overview
Description
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine: is an organic compound with the empirical formula C42H21N7S3 and a molecular weight of 719.86 g/mol . This compound is known for its unique structure, consisting of three thienyl rings and one phenyl ring, which imparts distinctive electronic and optical properties . It is primarily used as an isotropic organic semiconductor in various optoelectronic applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a series of reactions involving thiophene derivatives.
Attachment of the Dicyanomethylidenemethyl Group: The dicyanomethylidenemethyl group is introduced to the thienyl ring through a condensation reaction with malononitrile.
Coupling with Phenyl Ring: The final step involves coupling the modified thienyl rings with a central phenyl ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine is widely used in the development of organic semiconductors for OPVs and OLEDs.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the fabrication of heterojunction solar cells and light-emitting diodes. Its ability to emit red light at 658 nm makes it suitable for high spectral purity luminophores in LEDs .
Mechanism of Action
The mechanism of action of Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine in optoelectronic devices involves the following steps:
Absorption of Light: The compound absorbs light at specific wavelengths, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Charge Transport: The excited electrons and holes are transported through the material, contributing to the generation of electric current in OPVs or light emission in OLEDs.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Tris[4-(5-cyanomethylidenemethyl-2-thienyl)phenyl]amine
- Tris[4-(5-formylmethylidenemethyl-2-thienyl)phenyl]amine
- Tris[4-(5-methylidenemethyl-2-thienyl)phenyl]amine
Uniqueness: Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine stands out due to its high open-circuit voltage and efficiency in OPVs, as well as its strong luminescence properties in OLEDs. Its ability to emit red light at 658 nm with high spectral purity makes it unique among similar compounds .
Properties
IUPAC Name |
2-[[5-[4-[4-[5-(2,2-dicyanoethenyl)thiophen-2-yl]-N-[4-[5-(2,2-dicyanoethenyl)thiophen-2-yl]phenyl]anilino]phenyl]thiophen-2-yl]methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H21N7S3/c43-22-28(23-44)19-37-13-16-40(50-37)31-1-7-34(8-2-31)49(35-9-3-32(4-10-35)41-17-14-38(51-41)20-29(24-45)25-46)36-11-5-33(6-12-36)42-18-15-39(52-42)21-30(26-47)27-48/h1-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHGHQMIPHPKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=C(C#N)C#N)N(C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C#N)C5=CC=C(C=C5)C6=CC=C(S6)C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H21N7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746190 | |
Record name | 2,2',2''-{Nitrilotris[(4,1-phenylene)thiene-5,2-diylmethanylylidene]}tripropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883236-54-2 | |
Record name | 2,2',2''-{Nitrilotris[(4,1-phenylene)thiene-5,2-diylmethanylylidene]}tripropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 883236-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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